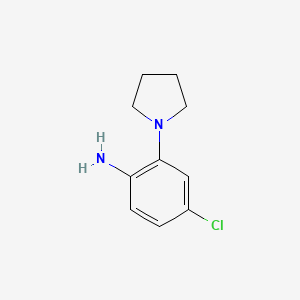
1-(2-Amino-5-chlorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-chlorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 1-(2-Amino-5-chlorophenyl)pyrrolidine possess antibacterial activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . For example, modifications in the structure of pyrrolidine derivatives have led to enhanced inhibitory effects against these microorganisms, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Antioxidant Properties
The antioxidant capacity of pyrrolidine derivatives has been investigated, with findings indicating that certain compounds can effectively scavenge free radicals and reduce oxidative stress. The incorporation of specific functional groups into the pyrrolidine structure has been linked to improved antioxidant activity, which is crucial for developing drugs aimed at mitigating oxidative stress-related diseases .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. Recent studies have identified that derivatives of this compound may exhibit selective inhibition of acetylcholinesterase and butyrylcholinesterase, making them promising candidates for further development as cognitive enhancers or neuroprotective agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, where starting materials are transformed through various chemical pathways. The structural modifications play a crucial role in enhancing the biological activities of the compound. For instance, the introduction of different substituents on the phenyl ring or altering the pyrrolidine moiety can significantly affect its pharmacological properties .
Case Study: Antimicrobial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that specific substitutions on the aromatic ring led to increased antimicrobial potency against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorine substitutions exhibited superior activity compared to their non-substituted counterparts, highlighting the importance of structural features in drug design .
Case Study: Neuroprotective Effects
In another investigation focusing on cholinesterase inhibition, several pyrrolidine derivatives were tested for their ability to inhibit enzyme activity in vitro. The results showed that certain compounds not only inhibited cholinesterases effectively but also demonstrated neuroprotective effects in cellular models of neurodegeneration .
Comparative Data Table
| Property | This compound | Other Pyrrolidine Derivatives |
|---|---|---|
| Antimicrobial Activity | Effective against multiple pathogens | Varies by substitution |
| Antioxidant Activity | Moderate | High in some derivatives |
| Cholinesterase Inhibition | Selective towards AChE | Varies widely |
| Synthesis Complexity | Moderate | Generally complex |
Eigenschaften
Molekularformel |
C10H13ClN2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
4-chloro-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
InChI-Schlüssel |
KZRMVSTVZRWELM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













